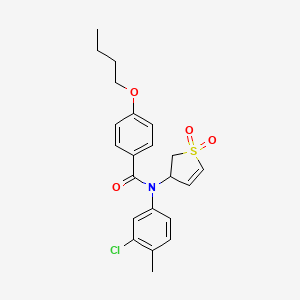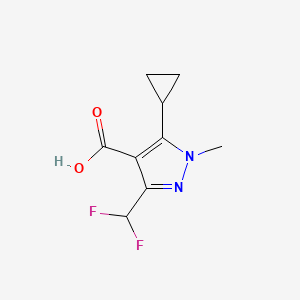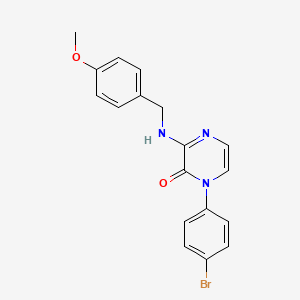![molecular formula C8H16ClNS B2768558 3-Methyl-8-thiabicyclo[3.2.1]octan-3-amine hydrochloride CAS No. 2219371-41-0](/img/structure/B2768558.png)
3-Methyl-8-thiabicyclo[3.2.1]octan-3-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-8-thiabicyclo[321]octan-3-amine hydrochloride is a chemical compound with the molecular formula C8H15NS·HCl It is characterized by a bicyclic structure containing a sulfur atom and an amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8-thiabicyclo[3.2.1]octan-3-amine hydrochloride typically involves the following steps:
Formation of the bicyclic core: The bicyclic structure is formed through a series of cyclization reactions. Starting materials such as 3-methylcyclohexanone and thiourea can be used to introduce the sulfur atom into the bicyclic framework.
Introduction of the amine group: The amine group is introduced through nucleophilic substitution reactions. Common reagents include ammonia or primary amines.
Formation of the hydrochloride salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-Methyl-8-thiabicyclo[3.2.1]octan-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the bicyclic structure can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the bicyclic structure or the amine group.
Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced bicyclic amines.
Substitution: Various substituted amine derivatives.
科学的研究の応用
3-Methyl-8-thiabicyclo[32
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 3-Methyl-8-thiabicyclo[3.2.1]octan-3-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure and amine group allow it to bind to specific sites on these targets, modulating their activity. The sulfur atom may also play a role in redox reactions, contributing to the compound’s biological effects.
類似化合物との比較
Similar Compounds
3-Methyl-8-thiabicyclo[3.2.1]octan-3-amine: Lacks the hydrochloride salt form.
8-Thiabicyclo[3.2.1]octan-3-amine: Lacks the methyl group at the 3-position.
3-Methyl-8-azabicyclo[3.2.1]octan-3-amine: Contains a nitrogen atom instead of sulfur.
Uniqueness
3-Methyl-8-thiabicyclo[3.2.1]octan-3-amine hydrochloride is unique due to the presence of both a sulfur atom and an amine group in a bicyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
3-methyl-8-thiabicyclo[3.2.1]octan-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NS.ClH/c1-8(9)4-6-2-3-7(5-8)10-6;/h6-7H,2-5,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHIORGRRMGWIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CCC(C1)S2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-benzoyl-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2768478.png)


![4-(1-(2-methylbutyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2768484.png)
![N-(4-ethoxyphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2768485.png)



![4-[(1,1-Dioxothiolan-3-yl)carbamoylamino]benzoic acid](/img/structure/B2768493.png)

![[2-[N-(2-cyanoethyl)anilino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2768495.png)

